

# In-Depth Technical Guide: GSK926 Selectivity Profile & Benchmarking

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: GSK926  
CAS No.: 1346704-13-9  
Cat. No.: B607874

[Get Quote](#)

## Executive Summary: The GSK926 Probe

**GSK926** is a potent, cell-active small molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Unlike non-specific epigenetic modulators, **GSK926** is engineered for high specificity, functioning as a SAM-competitive inhibitor.

This guide provides a rigorous analysis of **GSK926**'s selectivity profile, benchmarking it against clinical candidates (like GSK126 and Tazemetostat) and detailing the experimental frameworks required to validate these metrics in your own laboratory.

## Mechanistic Basis of Selectivity

To understand the selectivity profile of **GSK926**, one must understand its mode of inhibition.[2] **GSK926** does not compete with the histone substrate; rather, it competes with the cofactor S-adenosyl-L-methionine (SAM).

## Structural Logic

The EZH2 SET domain contains a specific pocket for SAM. **GSK926** exploits unique residues within this pocket (specifically Val603 and Cys663 in the SET domain) that are not conserved across other histone methyltransferases (HKMTs), with the notable exception of EZH1.

## Diagram: EZH2 Methylation & Inhibition Pathway

The following diagram illustrates the normal methylation cycle and the competitive entry of **GSK926**.



[Click to download full resolution via product page](#)

Caption: Competitive inhibition model where **GSK926** occludes the SAM binding pocket, preventing H3K27 trimethylation.[3]

## Selectivity Profile Analysis

### Primary Target Potency (EZH2)

**GSK926** exhibits nanomolar potency against both wild-type and mutant forms of EZH2.[3][4]

- Biochemical IC50: ~20 nM (0.02  $\mu$ M)
- $K_i$  (Inhibition Constant): 7.9 nM[5]
- Cellular Potency (H3K27me3 reduction): Low micromolar range (dependent on cell line and SAM concentration).

## The EZH1 Challenge

The most critical aspect of the **GSK926** profile is its selectivity against EZH1. EZH1 and EZH2 share 96% sequence identity within the catalytic SET domain.[1] Consequently, EZH1 is the primary "off-target" for almost all SAM-competitive EZH2 inhibitors.

- Selectivity Factor: ~125-fold (EZH2 vs. EZH1).
- Implication: While highly selective, high doses of **GSK926** will eventually inhibit EZH1, which can lead to distinct biological consequences compared to pure EZH2 inhibition.

## Broad Panel Selectivity

Against a broader panel of methyltransferases (both SET-domain and non-SET-domain containing), **GSK926** displays exceptional selectivity (>1,000-fold).[3] It shows no significant inhibition at concentrations up to 100  $\mu$ M against:

- G9a (EHMT2)
- SUV39H1/H2
- SETD7
- DOT1L
- PRMTs (Arginine methyltransferases)

## Benchmarking: GSK926 vs. Alternatives

The following table compares **GSK926** with its clinical successor (GSK126) and a competitor (Tazemetostat).

| Feature           | GSK926 (Chemical Probe)      | GSK126 (Clinical Candidate) | Tazemetostat (EPZ-6438)    |
|-------------------|------------------------------|-----------------------------|----------------------------|
| Primary Target    | EZH2 (WT & Mutants)          | EZH2 (WT & Mutants)         | EZH2 (WT & Mutants)        |
| Mechanism         | SAM-Competitive              | SAM-Competitive             | SAM-Competitive            |
| Biochemical IC50  | 20 nM                        | 9.9 nM                      | 2 - 38 nM                  |
| EZH1 Selectivity  | ~125-fold                    | ~150-fold                   | ~35-fold                   |
| Broad Selectivity | >1,000-fold                  | >1,000-fold                 | >4,500-fold                |
| In Vivo Utility   | Limited (PK liabilities)     | High (Optimized PK)         | High (Orally Bioavailable) |
| Primary Use       | In vitro mechanistic studies | In vivo efficacy & Clinical | Clinical Oncology          |

Expert Insight: Use **GSK926** for in vitro cellular assays where a tool compound is needed to validate EZH2 dependence. Use GSK126 or Tazemetostat if you are performing animal studies (xenografts) or require a compound with clinical translational relevance. **GSK926** is often considered a precursor probe; GSK126 is the optimized version with better pharmacokinetics.

## Experimental Validation: Radiometric Assay Protocol

To independently verify the selectivity profile of **GSK926**, the Radiometric 3H-SAM Methyltransferase Assay is the gold standard. It directly measures the transfer of a tritiated methyl group from SAM to the Histone H3 substrate.

## Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the 3H-SAM radiometric assay to determine IC50 values.

## Detailed Protocol

### Materials:

- Enzyme: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48).[6]
- Substrate: Recombinant Histone H3 or Nucleosomes (0.05 mg/mL).
- Cofactor: S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM).
- Inhibitor: **GSK926** (dissolved in DMSO).
- Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

### Procedure:

- Preparation: Dilute **GSK926** in DMSO to create a 10-point dose-response series (e.g., 10  $\mu$ M down to 0.1 nM).
- Enzyme Incubation: Add 5  $\mu$ L of PRC2 complex (final conc. ~5-10 nM) to the wells of a microplate. Add 1  $\mu$ L of **GSK926** dilution. Incubate for 15 minutes to allow inhibitor binding.[7]
- Initiation: Add 5  $\mu$ L of Substrate Mix containing Histone H3 and 3H-SAM. Critical: Ensure SAM concentration is near the  $K_m$  (approx 1-2  $\mu$ M) to accurately assess competitive inhibition.
- Reaction: Incubate at Room Temperature for 60 minutes.
- Quenching: Stop the reaction by adding 20% Trichloroacetic acid (TCA).
- Harvesting: Transfer contents to a glass fiber filter plate (GF/B). Wash 3x with 10% TCA and 1x with ethanol to remove unbound 3H-SAM.
- Detection: Add scintillation fluid and read on a scintillation counter.[8]
- Analysis: Plot CPM (Counts Per Minute) vs.  $\log[\text{GSK926}]$ . Fit to a 4-parameter logistic equation to derive the IC50.

### Self-Validating Check:

- Z-Factor: Run positive (no inhibitor) and negative (no enzyme) controls. A Z-factor > 0.5 confirms assay robustness.
- Reference Standard: Run GSK126 alongside as a benchmark; it should yield an IC<sub>50</sub> ~10 nM.

## References

- Verma, S. K., et al. (2012). "Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2." ACS Medicinal Chemistry Letters, 3(12), 1091-1096.
- McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." [4] Nature, 492, 108–112.
- Knutson, S. K., et al. (2012). "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." [3] Nature Chemical Biology, 8, 890–896.
- Copeland, R. A., et al. (2006). "Protein methyltransferases as a target class for drug discovery." Nature Reviews Drug Discovery, 5, 984–996.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 \(EZH2\) Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. caymanchem.com \[caymanchem.com\]](#)

- [5. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36111111/)
- [7. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36111111/)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://www.benchchem.com/pdf/b607874.pdf)
- To cite this document: BenchChem. [In-Depth Technical Guide: GSK926 Selectivity Profile & Benchmarking]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607874#gsk926-selectivity-profile-against-other-methyltransferases\]](https://www.benchchem.com/product/b607874#gsk926-selectivity-profile-against-other-methyltransferases)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)